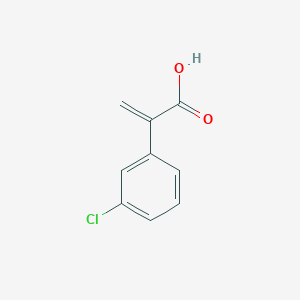
5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂S and a molecular weight of 224.28 g/mol . This compound features a thiophene ring substituted with a diazepane moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with a diazepane derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and diazepane-containing molecules. Examples include:
Thiophene-2-carbaldehyde: A simpler thiophene derivative.
1,4-Diazepane: The parent compound of the diazepane moiety.
Uniqueness
5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is unique due to its combined thiophene and diazepane structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
5-(3-oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c13-7-8-2-3-10(15-8)12-5-1-4-11-9(14)6-12/h2-3,7H,1,4-6H2,(H,11,14) |
InChI Key |
VOOVFUTUFBFTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CN(C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


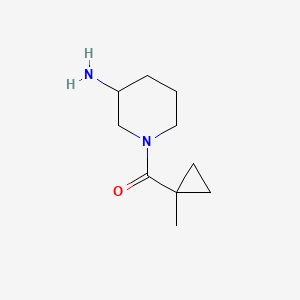
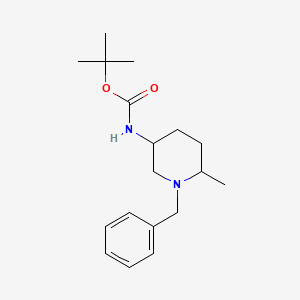

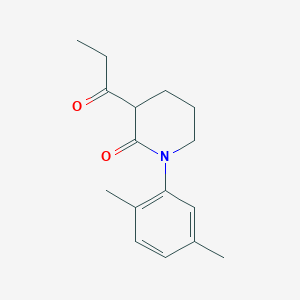
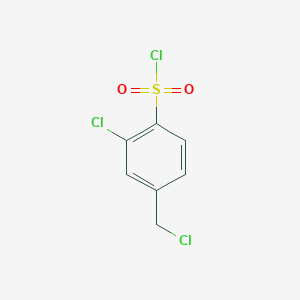
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol](/img/structure/B13187241.png)
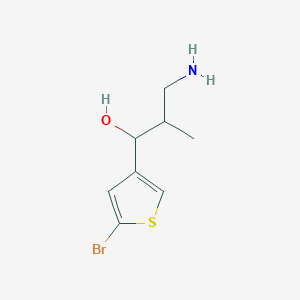
![Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13187249.png)
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
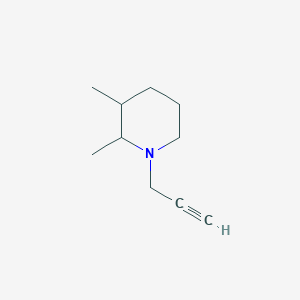
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)
![2-[5-(Benzyloxy)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13187265.png)
